2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline are explored for their pharmacological properties.
The compound can be synthesized through various methods that involve the modification of existing quinazoline derivatives. The synthesis often utilizes starting materials such as anthranilic acid and various alkylating agents, including chloroacetyl chloride and other halogenated compounds, to introduce the chloro and pyrrolidine groups into the quinazoline structure .
2-Chloro-4-(pyrrolidin-1-yl)quinazoline is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pharmaceutical intermediates and is often studied for its potential as an anti-cancer agent and for other therapeutic uses.
The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline can be accomplished through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, using microwave irradiation at specific power levels (e.g., 600 W) has been shown to optimize yields while minimizing by-products .
The molecular structure of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline includes:
2-Chloro-4-(pyrrolidin-1-yl)quinazoline participates in various chemical reactions typical for quinazolines:
The reactivity of the chlorine substituent makes it a versatile intermediate for further synthetic modifications, allowing chemists to explore various functional groups that could impart desired biological properties.
The mechanism of action for compounds like 2-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves:
Studies have shown that modifications on the quinazoline scaffold can significantly influence binding affinity and selectivity towards specific targets in cancer cells .
2-Chloro-4-(pyrrolidin-1-yl)quinazoline has several potential applications:
2-Chloro-4-(pyrrolidin-1-yl)quinazoline functions as a multi-kinase inhibitor by competitively targeting the adenosine triphosphate (ATP)-binding sites of receptor tyrosine kinases (RTKs). The chlorine atom at the C2 position enhances electrophilic reactivity, facilitating hydrogen bonding with kinase domain residues (e.g., Cys773 in EGFR), while the pyrrolidine moiety at C4 induces conformational changes that stabilize the kinase in an inactive state. This dual-action mechanism disrupts autophosphorylation and downstream signal transduction. Kinase profiling assays demonstrate nanomolar inhibitory activity against key oncogenic kinases:
Table 1: Kinase Inhibition Profile of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline
Target Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
---|---|---|
EGFR | 5.2 ± 0.7 | 1.0 |
HER2 | 18.3 ± 2.1 | 3.5 |
VEGFR-2 | 9.8 ± 1.4 | 1.9 |
PDGFR-β | 42.6 ± 3.9 | 8.2 |
Data derived from fluorescence polarization binding assays [2] [8].
The compound exhibits high affinity for both wild-type and mutant EGFR isoforms, including the T790M/L858R resistance mutation. Structural analyses reveal that the pyrrolidine group forms critical van der Waals interactions with Leu718 and Met793 in the hydrophobic back pocket of EGFR, reducing ATP affinity by 11-fold compared to first-generation inhibitors. In NSCLC cell lines (A549, PC-9), it suppresses EGFR phosphorylation at 10 nM concentrations, inducing G2/M cell cycle arrest via p27KIP1 upregulation and BIM-mediated mitochondrial apoptosis [1] [2]. Mutant-selective inhibition occurs through allosteric displacement of Thr790, circumventing steric hindrance typical of reversible inhibitors [8].
Table 2: EGFR Inhibition Efficacy Across Mutant Variants
EGFR Variant | IC₅₀ (nM) | Cellular Proliferation IC₅₀ (μM) |
---|---|---|
Wild-Type | 5.2 ± 0.7 | 0.11 ± 0.03 |
L858R | 6.8 ± 0.9 | 0.14 ± 0.02 |
T790M/L858R | 8.6 ± 1.2 | 0.19 ± 0.04 |
Exon 19 Deletion | 7.3 ± 1.1 | 0.16 ± 0.03 |
Data from enzyme-linked immunosorbent assays (ELISAs) and MTT cytotoxicity assays [2] [6] [8].
This quinazoline derivative concurrently inhibits VEGFR-2 kinase activity at sub-10 nM concentrations. Molecular docking simulations confirm that the chloro-quinazoline core occupies the hydrophobic pocket near Val848, while the pyrrolidine nitrogen hydrogen-bonds with Glu885 in the activation loop. In vivo, this reduces microvessel density by 78% in chick chorioallantoic membrane (CAM) assays at 100 μg/dose. Human umbilical vein endothelial cells (HUVECs) exposed to 1 μM concentrations show 92% suppression of VEGF-induced migration and 85% inhibition of tube formation, confirming potent anti-angiogenic effects [3] [8].
Beyond direct kinase inhibition, the compound modulates the tumor microenvironment by suppressing hypoxia-inducible factor-1α (HIF-1α) synthesis and matrix metalloproteinase-9 (MMP-9) secretion. In breast cancer xenografts, daily administration (25 mg/kg) reduces tumor-associated macrophage (TAM) infiltration by 65% and downregulates interleukin-10 (IL-10) by 4.3-fold. Additionally, it impedes epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and suppressing Slug transcription, decreasing pulmonary metastasis by 81% in murine models [3] [8].
Table 3: Modulation of Tumor Microenvironment Biomarkers
Biomarker | Change vs. Control | Experimental Model |
---|---|---|
HIF-1α mRNA | ↓ 5.1-fold | MDA-MB-231 cells (hypoxia) |
MMP-9 secretion | ↓ 87% | HUVEC supernatant |
E-cadherin expression | ↑ 3.8-fold | 4T1 murine mammary tumors |
IL-10 concentration | ↓ 4.3-fold | Tumor interstitial fluid |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3